molecular formula C7H7KS B14500848 Benzenethiol, 3-methyl-, potassium salt CAS No. 63468-44-0

Benzenethiol, 3-methyl-, potassium salt

Cat. No.: B14500848
CAS No.: 63468-44-0
M. Wt: 162.30 g/mol
InChI Key: TURKZNYXAUUTTQ-UHFFFAOYSA-M
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Description

Benzenethiol, 3-methyl-, potassium salt (CAS: Not explicitly provided in evidence; parent compound CAS: 108-40-7) is the potassium derivative of 3-methylbenzenethiol (m-toluenethiol), a sulfur-containing aromatic compound. The parent compound, 3-methylbenzenethiol, has the molecular formula C₇H₈S and a molecular weight of 124.203 g/mol. Its structure features a thiol (-SH) group attached to a methyl-substituted benzene ring. When deprotonated, the thiol forms a thiolate anion (C₇H₇S⁻), which binds to potassium (K⁺) to form the salt.

Key properties of the parent compound include a boiling point of 468.2 K (195.05°C) and a dissociation constant (pKa) of ~6.6 (analogous to benzenethiol). The potassium salt is expected to exhibit higher solubility in polar solvents compared to the free thiol due to ionic character. It is likely sensitive to oxidation and incompatible with strong acids or oxidizing agents, similar to benzenethiol.

Properties

CAS No.

63468-44-0

Molecular Formula

C7H7KS

Molecular Weight

162.30 g/mol

IUPAC Name

potassium;3-methylbenzenethiolate

InChI

InChI=1S/C7H8S.K/c1-6-3-2-4-7(8)5-6;/h2-5,8H,1H3;/q;+1/p-1

InChI Key

TURKZNYXAUUTTQ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC=C1)[S-].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenethiol, 3-methyl-, potassium salt can be synthesized through the reaction of 3-methylbenzenethiol with potassium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium, where the thiol group is deprotonated by the base, forming the potassium salt.

Industrial Production Methods

Industrial production of this compound involves similar methods but on a larger scale. The process may include the use of continuous reactors and efficient separation techniques to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzenethiol, 3-methyl-, potassium salt can undergo oxidation reactions to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiolate anion acts as a nucleophile. This can lead to the formation of various substituted products.

    Reduction: Although less common, the compound can be reduced back to the thiol form under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Oxidation: Disulfides such as 3,3’-dimethyl-2,2’-dithiobisbenzenethiol.

    Substitution: Various alkylated or acylated derivatives of 3-methylbenzenethiol.

Scientific Research Applications

Benzenethiol, 3-methyl-, potassium salt has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: Employed in studies involving thiol-disulfide exchange reactions, which are important in protein folding and function.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with thiol groups in biological systems.

    Industry: Utilized in the production of polymers, resins, and other materials where sulfur-containing compounds are required.

Mechanism of Action

The mechanism by which benzenethiol, 3-methyl-, potassium salt exerts its effects involves the thiolate anion acting as a nucleophile. This allows it to participate in various chemical reactions, such as nucleophilic substitution and thiol-disulfide exchange. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzenemethanethiol, Sodium Salt (1:1) (CAS: 3492-64-6)

  • Molecular Formula : C₇H₇S·Na⁺
  • Molecular Weight : 147.193 g/mol.
  • Structure : Features a benzyl mercaptan group (thiol attached to a methylene bridge) instead of direct ring substitution.
  • Key Differences :
    • The sodium salt has a higher molecular weight due to the benzyl group.
    • Likely less volatile than 3-methylbenzenethiol derivatives due to increased molecular size.
    • Sodium counterion may confer different solubility and crystallinity compared to potassium.

3-Methylbenzyl Mercaptan (CAS: 25697-56-7)

  • Molecular Formula : C₈H₁₀S.
  • Structure : A benzyl mercaptan with a methyl group on the benzene ring.
  • Reduced stability in air due to lack of ionic stabilization.

Benzenethiol, 3-methoxy-5-methyl- (CAS: 50667-90-8)

  • Molecular Formula : C₈H₁₀OS.
  • Molecular Weight : 154.233 g/mol.
  • Structure : Contains methoxy (-OCH₃) and methyl (-CH₃) substituents on the benzene ring.
  • Key Differences :
    • Methoxy group increases electron density on the ring, altering reactivity (e.g., slower oxidation).
    • Higher molecular weight and polarity compared to 3-methylbenzenethiol.

o-Isopropylbenzenethiol (CAS: Not explicitly provided)

  • Molecular Formula : C₉H₁₂S.
  • Structure : Bulky isopropyl group adjacent to the thiol group.
  • Key Differences: Steric hindrance reduces adsorption efficiency on surfaces like silver. Lower solubility in water due to nonpolar substituents.

Data Tables

Table 1: Structural and Physical Properties

Compound CAS Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Features
Benzenethiol, 3-methyl- 108-40-7 C₇H₈S 124.203 195.05 Direct ring substitution, thiol
Benzenemethanethiol, Na⁺ 3492-64-6 C₇H₇S·Na⁺ 147.193 N/A Benzyl mercaptan, sodium salt
3-Methylbenzyl mercaptan 25697-56-7 C₈H₁₀S 138.23 N/A Neutral, benzyl group
Benzenethiol, 3-methoxy-5-methyl- 50667-90-8 C₈H₁₀OS 154.233 N/A Methoxy and methyl substituents

Table 2: Toxicity and Handling Considerations

Compound Key Hazards Storage Requirements Toxicity Data (Rats)
Benzenethiol, 3-methyl- Air-sensitive, oxidizes readily Store under nitrogen Liver weight ↑ at 20–50 mg/kg
Benzenemethanethiol, Na⁺ Reacts with acids, oxidizers Tightly sealed, dry conditions Limited data; likely similar to thiols
Benzenethiol (parent) Irritant (eyes, skin) Cool, ventilated area 8 ppm causes eye irritation

Research Findings

  • Surface Adsorption : Benzenethiol derivatives chemisorb on silver via sulfur-metal bonds, forming stable thiolate layers. Potassium salts may enhance surface adhesion due to stronger ionic interactions.
  • Reactivity : Potassium salts exhibit faster deprotonation kinetics compared to sodium salts in polar solvents, influencing catalytic applications.
  • Toxicity : Subchronic exposure to benzenethiol in rats caused dose-dependent liver toxicity (e.g., 50 mg/kg-day led to marked liver changes). Salts may mitigate volatility but retain toxicity.

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